

# Spectroscopic Profile of 4-Amino-2-(trifluoromethyl)benzonitrile: A Technical Guide

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## Compound of Interest

Compound Name:	4-Amino-2-(trifluoromethyl)benzonitrile
Cat. No.:	B020432

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the key chemical intermediate, **4-Amino-2-(trifluoromethyl)benzonitrile**. Designed for researchers, scientists, and professionals in drug development, this document outlines the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It also includes detailed experimental protocols and a visual workflow for spectroscopic analysis.

## Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **4-Amino-2-(trifluoromethyl)benzonitrile**. It is important to note that while the existence of this data is confirmed in various databases, detailed peak assignments and quantitative values are not always publicly available.

### Table 1: Nuclear Magnetic Resonance (NMR) Data

Parameter	<sup>1</sup> H NMR	<sup>13</sup> C NMR
Instrument	BRUKER AC-300 or similar	Data available, instrument details not specified
Solvent	Not specified	Not specified
Chemical Shifts ( $\delta$ )	Specific peak data not publicly available.	Specific peak data not publicly available.
Coupling Constants (J)	Not publicly available.	Not applicable.
Notes	The <sup>1</sup> H NMR spectrum has been recorded.[1]	The <sup>13</sup> C NMR spectrum has been recorded.[1]

**Table 2: Infrared (IR) Spectroscopy Data**

Parameter	Data
Technique	Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Wafer or ATR)[1]
Sample Preparation	KBr Wafer or Neat
Characteristic Peaks	Spectrum available and conforms to the structure. Specific peak assignments are not detailed in the available public data. Expected peaks include N-H stretching (amines), C≡N stretching (nitrile), C-F stretching (trifluoromethyl group), and aromatic C-H and C=C stretching.

**Table 3: Mass Spectrometry (MS) Data**

Parameter	Data
Technique	Gas Chromatography-Mass Spectrometry (GC-MS)
Molecular Formula	C <sub>8</sub> H <sub>5</sub> F <sub>3</sub> N <sub>2</sub>
Molecular Weight	186.13 g/mol <a href="#">[2]</a>
Major Peaks (m/z)	186 (M+), 167, 139 <a href="#">[1]</a>
Notes	The peak at m/z 186 corresponds to the molecular ion. The relative abundances of the fragments are not specified in the available data.

## Experimental Protocols

The following are detailed methodologies for the key experiments cited, representing standard procedures for the spectroscopic analysis of aromatic organic compounds like **4-Amino-2-(trifluoromethyl)benzonitrile**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **4-Amino-2-(trifluoromethyl)benzonitrile** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing ( $\delta$  = 0.00 ppm).
- <sup>1</sup>H NMR Acquisition: The <sup>1</sup>H NMR spectrum is acquired on a 300 MHz or higher field NMR spectrometer. Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve an adequate signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition: The <sup>13</sup>C NMR spectrum is acquired on the same spectrometer, typically with proton decoupling. A 90-degree pulse width is used, with a longer relaxation delay (e.g., 5-10 seconds) to ensure quantitative accuracy for all carbon signals, including quaternary carbons. A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the <sup>13</sup>C isotope.

- Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard. For  $^1\text{H}$  NMR, the signals are integrated to determine the relative ratios of protons.

## Infrared (IR) Spectroscopy (KBr Wafer Method)

- Sample Preparation: Approximately 1-2 mg of **4-Amino-2-(trifluoromethyl)benzonitrile** is finely ground with about 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be homogenous and have a fine, powder-like consistency.
- Pellet Formation: The powdered mixture is transferred to a pellet-pressing die. A vacuum is applied to remove trapped air, and the mixture is compressed under high pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.
- Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of the empty sample compartment is first recorded. The sample spectrum is then recorded, typically over the range of 4000-400  $\text{cm}^{-1}$ , with a resolution of 4  $\text{cm}^{-1}$ . The final spectrum is presented in terms of transmittance or absorbance.

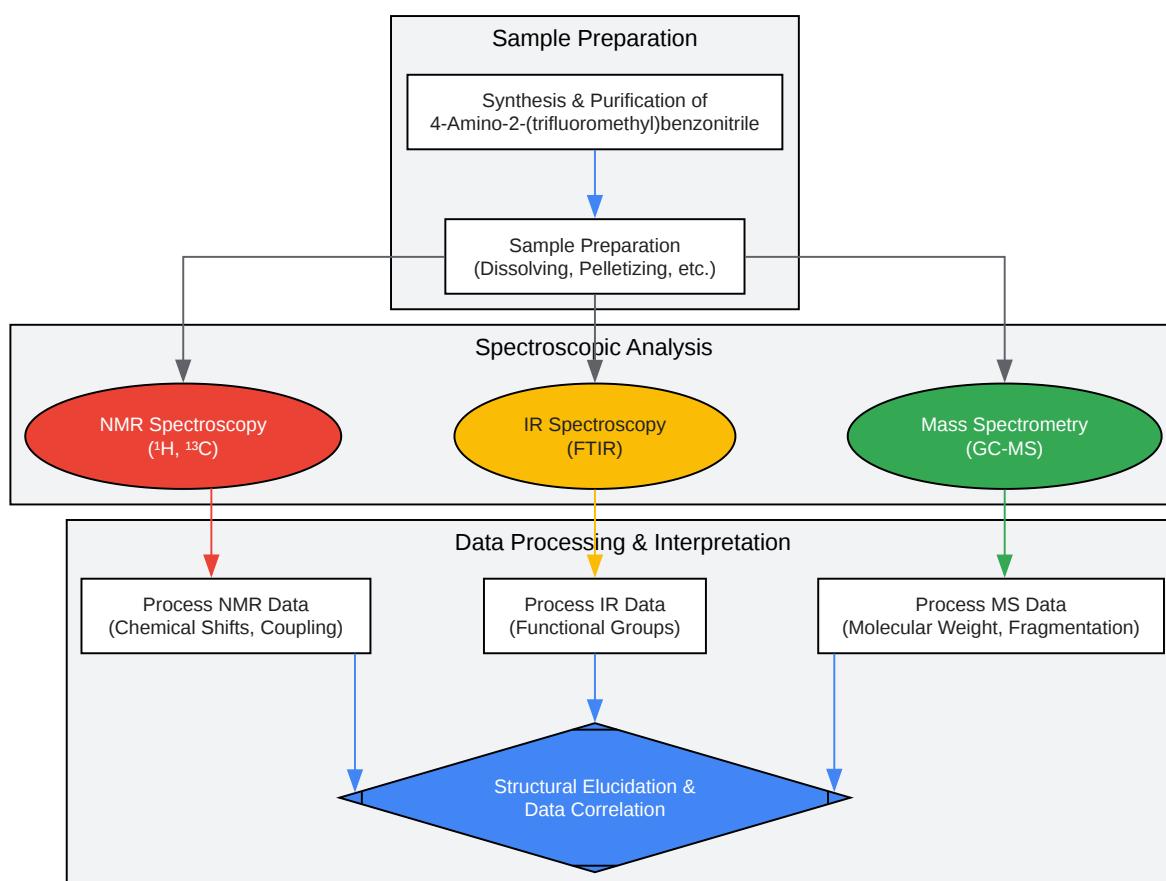
## Mass Spectrometry (GC-MS)

- Sample Preparation: A dilute solution of **4-Amino-2-(trifluoromethyl)benzonitrile** is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Gas Chromatography (GC): A small volume (typically 1  $\mu\text{L}$ ) of the sample solution is injected into the GC system, which is equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to ramp from a lower temperature to a higher temperature to ensure the separation of the analyte from any impurities. Helium is typically used as the carrier gas.
- Mass Spectrometry (MS): As the compound elutes from the GC column, it enters the mass spectrometer. The molecules are ionized, commonly using electron impact (EI) at 70 eV. The resulting charged fragments and the molecular ion are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole).

- Data Analysis: The mass spectrum is recorded, showing the relative abundance of each fragment. The fragmentation pattern provides valuable information about the structure of the molecule.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.



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Caption: Workflow for Spectroscopic Analysis.

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## References

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